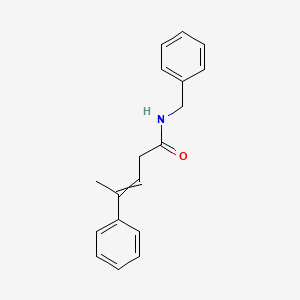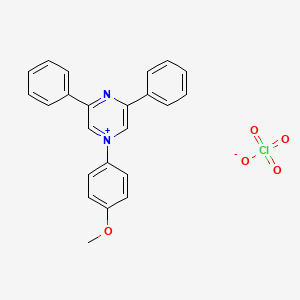![molecular formula C18H20OS B12535111 [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol CAS No. 651705-68-9](/img/structure/B12535111.png)
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol is a chemical compound that features an oxirane (epoxide) group and a thiol group The presence of these functional groups makes it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol can be achieved through a multi-step process. One common method involves the reaction of 4-(bromomethyl)phenylmethanethiol with 4-(2-(oxiran-2-yl)ethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The epoxide group can be reduced to form a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the epoxide group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or thiols.
Scientific Research Applications
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol involves its reactive functional groups. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiol group can form disulfide bonds, which are important in stabilizing the structure of proteins and other biomolecules. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methylamine: Similar structure but with an amine group instead of a thiol group.
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methyl chloride: Similar structure but with a chloride group instead of a thiol group.
Uniqueness
The presence of both an oxirane and a thiol group in [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol makes it unique compared to its analogs. This combination of functional groups allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
651705-68-9 |
|---|---|
Molecular Formula |
C18H20OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[4-[[4-[2-(oxiran-2-yl)ethyl]phenyl]methyl]phenyl]methanethiol |
InChI |
InChI=1S/C18H20OS/c20-13-17-7-5-16(6-8-17)11-15-3-1-14(2-4-15)9-10-18-12-19-18/h1-8,18,20H,9-13H2 |
InChI Key |
RJJNWUYBLHLVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)CC3=CC=C(C=C3)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


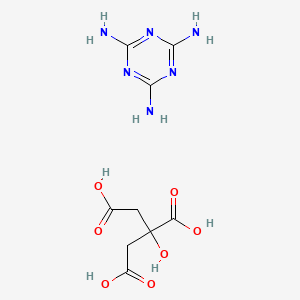
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
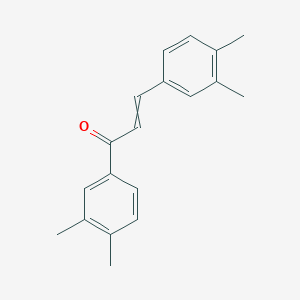
![carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B12535041.png)
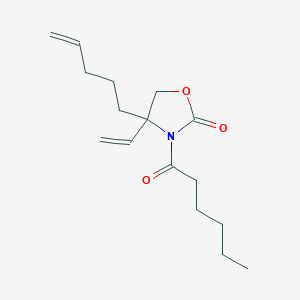
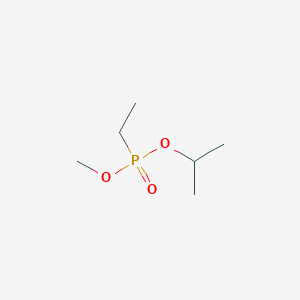

![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
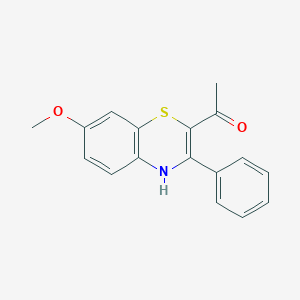
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
